Yadanzioside-L
CAS No.: 99132-97-5
Cat. No.: VC0547496
Molecular Formula: C34H46O17
Molecular Weight: 726.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99132-97-5 |
|---|---|
| Molecular Formula | C34H46O17 |
| Molecular Weight | 726.7 g/mol |
| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
| Standard InChI | InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 |
| Standard InChI Key | VQXORSYVERYBCU-UFMRLMQZSA-N |
| Isomeric SMILES | CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
| SMILES | CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
| Canonical SMILES | CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Characterization of Yadanzioside-L
Structural Features
Yadanzioside-L belongs to the quassinoid family, characterized by a highly oxidized triterpenoid backbone. Its IUPAC name, methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate, reflects its stereochemical complexity . Key features include:
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Pentacyclic core: A fused ring system with five oxygen atoms contributing to rigidity.
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Esterified side chains: A 4-hydroxy-3,4-dimethylpent-2-enoyl group at C-3 and a β-D-glucopyranosyl unit at C-10 .
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Multiple chiral centers: 13 stereogenic centers dictating its biological interactions .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₄H₄₆O₁₇ | |
| Molecular weight | 726.7 g/mol | |
| CAS Registry | 99132-97-5 | |
| SMILES | CC1=C(C(=O)C[C@]2([C@H]1C...) | |
| LogP | 0.001 | |
| Topological polar surface area | 265.27 Ų |
Spectroscopic Identification
Natural Sources and Biosynthesis
Plant Origin
Yadanzioside-L is predominantly isolated from Brucea javanica (Simaroubaceae), a shrub native to Southeast Asia. The compound accumulates in seeds at concentrations up to 0.12% dry weight .
Biosynthetic Pathway
While the complete biosynthesis remains unelucidated, quassinoids like Yadanzioside-L are derived from triterpenoid precursors via:
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Oxidation: Sequential cytochrome P450-mediated hydroxylations.
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Glycosylation: Attachment of glucose via UDP-glycosyltransferases.
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Esterification: Acyltransferase-mediated addition of the pentenoyl group .
Pharmacological Profile
Anticancer Activity
A 2024 network pharmacology study identified Yadanzioside-L as one of three primary bioactive components in Brucea javanica oil emulsion (BJOE) with antilung cancer activity . Key findings include:
Table 2: In Vitro Antiproliferative Effects (A549 Lung Cancer Cells)
| Parameter | Yadanzioside-L | Positive Control (Cisplatin) |
|---|---|---|
| IC₅₀ (48 h) | 18.7 ± 1.2 μM | 6.5 ± 0.8 μM |
| Apoptosis induction | 43.2% | 61.8% |
| Cell cycle arrest | G2/M phase | S phase |
Mechanistically, Yadanzioside-L upregulated TP53 expression by 2.7-fold and reduced MAPK1 phosphorylation by 68%, implicating the p53/MAPK axis in its activity .
Pharmacokinetics
Data from NPASS indicate suboptimal drug-likeness but notable target engagement :
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| Caco-2 permeability | -5.84 cm/s (poor) |
| Plasma protein binding | 56.78% |
| BBB penetration | 0.103 (low) |
| CYP3A4 inhibition | 0.892 (high risk) |
Mechanism of Action
Target Engagement
Yadanzioside-L interacts with 42 lung cancer-associated targets, including:
Pathway Modulation
KEGG enrichment analysis revealed suppression of:
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